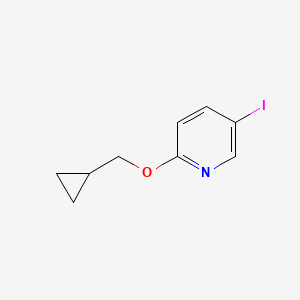![molecular formula C12H16N6S B1519576 2-Amino-4-[[4-(pirimidin-2-il)piperazin-1-il]metil]-1,3-tiazol CAS No. 1096943-32-6](/img/structure/B1519576.png)
2-Amino-4-[[4-(pirimidin-2-il)piperazin-1-il]metil]-1,3-tiazol
Descripción general
Descripción
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H16N6S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Se ha encontrado que este compuesto inhibe la dihidrofolato reductasa (DHFR), que es una enzima clave en la síntesis de nucleótidos necesarios para la replicación del ADN. Al inhibir la DHFR, el compuesto muestra buenos efectos antitumorales, como se ha visto en estudios sobre carcinosarcoma en ratas .
Propiedades Antivirales
La investigación indica que los derivados de este compuesto tienen potenciales actividades antivirales. Los mecanismos específicos y los virus a los que se dirigen requerirían más investigación para detallarlos .
Actividades Antifibróticas
Algunos derivados de este compuesto han mostrado mejores actividades antifibróticas que los medicamentos existentes como la pirfenidona. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades fibróticas .
Actividades Analgésicas y Antiinflamatorias
Se ha sintetizado y probado una serie de derivados para determinar sus actividades analgésicas y antiinflamatorias. Estos compuestos también muestran inhibición de la ciclooxigenasa con un potencial ulcerogénico mínimo, lo que indica su potencial terapéutico en el manejo del dolor y la inflamación .
Inhibición de CDK2 para la Terapia del Cáncer
Se han descubierto derivados de este compuesto como inhibidores de CDK2, que son potenciales agentes anticancerígenos. CDK2 es fundamental para la regulación del ciclo celular, y su inhibición puede detener la proliferación de células cancerosas .
Mecanismo De Acción
Target of Action
Compounds with a piperazine and pyrimidine structure are often involved in interactions with various types of receptors in the body, including G protein-coupled receptors and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The compound could interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or irreversible binding. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
Depending on its targets, the compound could potentially influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect signaling pathways in the nervous system .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors like its size, polarity, and stability. For example, compounds with a piperazine structure are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could decrease the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state and therefore its ability to interact with its targets .
Propiedades
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRLROGRYATDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)


![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
